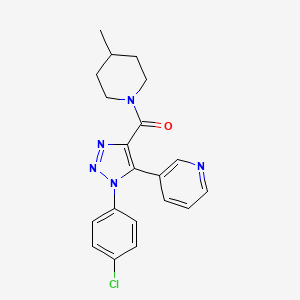

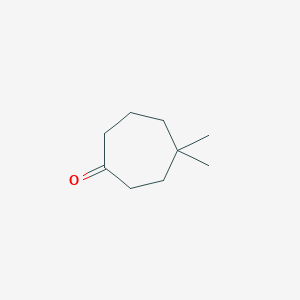

![molecular formula C9H8ClF3N4 B2859679 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1955498-27-7](/img/structure/B2859679.png)

1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

Triazoles can be synthesized via “Click” chemistry, a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 .Scientific Research Applications

Synthesis and Chemical Properties

A foundational aspect of the research on 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride involves its synthesis and the exploration of its chemical properties. Studies have demonstrated various methods for synthesizing triazole derivatives, highlighting the reactivity and functionalization potential of these compounds. For instance, the aminomethylation of 4-phenyl-1,2,4-triazolinethione-3 has been studied, showing the importance of the nitrogen atom of the thioamide group in the reaction, leading to derivatives with potential applications in drug design and synthesis (Shegal & Postovskii, 2013). Another study focused on the application of triazenes for protecting secondary amines, which is crucial for synthesizing complex molecules in a step-wise manner without affecting sensitive functional groups (Lazny, Sienkiewicz, & Bräse, 2001).

Catalysis and Organic Synthesis

Research on 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride has also ventured into catalysis, showing its potential in facilitating chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, a reaction of significant importance in organic synthesis and pharmaceutical chemistry (Wang, Lu, & Ishihara, 2018).

Materials Science and Engineering

In the field of materials science, 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride serves as a precursor for developing new materials with unique properties. Research has led to the development of efficient non-doped bluish-green organic light-emitting devices based on functionalized star-shaped phenanthroimidazole fluorophores. These findings underscore the compound's role in advancing organic electronics, particularly in light-emitting diode (LED) technology (Tagare et al., 2018).

Antimicrobial Applications

The antimicrobial potential of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride derivatives has been explored, with some compounds displaying broad-spectrum activities. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives highlighted their potential as antimicrobial agents, supporting the ongoing search for new therapeutic agents (Bhat et al., 2016).

properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4.ClH/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15-16;/h1-5H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYXJFXJQLVUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2859598.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)

![2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2859603.png)

![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)

![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)